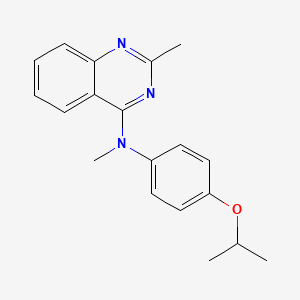
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE is a chemical compound with a complex structure that includes both phenyl and quinazolinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the phenyl group and the isopropoxy substituent. The final step involves the formation of the methyl-amine linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenyl or quinazolinyl rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives and phenyl-substituted amines. Examples are:
- (4-Methoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
- (4-Ethoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
Uniqueness
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
827031-18-5 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N,2-dimethyl-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O/c1-13(2)23-16-11-9-15(10-12-16)22(4)19-17-7-5-6-8-18(17)20-14(3)21-19/h5-13H,1-4H3 |
InChI-Schlüssel |
CYFKGPXUKCEWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














